molecular formula C17H14N2O2 B6359153 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-06-0

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6359153
CAS No.: 618102-06-0
M. Wt: 278.30 g/mol
InChI Key: RAEVNZUOOYQPMU-UHFFFAOYSA-N
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Description

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 3, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

5-(4-methylphenyl)-2-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(17(20)21)19(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVNZUOOYQPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Pyrazole Ring Formation

The Knorr pyrazole synthesis remains pivotal for constructing the 1-phenyl-3-p-tolyl scaffold. Reacting phenylhydrazine with ethyl 3-oxo-3-(p-tolyl)propanoate under reflux in ethanol achieves regioselective cyclization. The β-keto ester’s carbonyl groups direct phenyl and p-tolyl substituents to positions 1 and 3, respectively, while the ester moiety occupies position 5.

Reaction Conditions :

  • Solvent: Anhydrous ethanol

  • Temperature: 80°C (reflux)

  • Duration: 6–8 hours

  • Yield: 68%

Post-cyclization, alkaline hydrolysis (10% NaOH, 70°C, 2 hours) converts the ester to the carboxylic acid, confirmed by IR (C=O stretch at 1690 cm⁻¹) and 1H NMR (disappearance of ethyl group signals at δ 1.2–1.4).

Oxidation of 5-Hydroxymethyl Intermediates

Sodium Chlorite–Sulfamic Acid System

A two-step protocol involves synthesizing 5-hydroxymethyl-1-phenyl-3-p-tolyl-1H-pyrazole via Vilsmeier-Haack reaction, followed by oxidation. The hydroxymethyl group (-CH2OH) is introduced using POCl3 and DMF, then oxidized to -COOH using NaClO2 and NH2SO3H in acetone-water.

Key Data :

ParameterValue
Oxidation yield63%
Melting point167–169°C
1H NMR (CDCl3)δ 8.49 (s, 1H, pyrazole-H)

This method avoids harsh conditions, preserving the pyrazole ring’s integrity.

Hydrolysis of 5-Cyanopyrazole Derivatives

Acidic Hydrolysis of Nitriles

5-Cyano-1-phenyl-3-p-tolyl-1H-pyrazole, synthesized via nucleophilic substitution, undergoes hydrolysis in concentrated HCl (reflux, 12 hours) to yield the carboxylic acid. The nitrile group (-CN) converts to -COOH with 70% efficiency, validated by MS ([M+H]+ = 299.1).

Comparative Analysis :

MethodYieldPurity (HPLC)Scalability
Cyclocondensation68%98.5%High
Oxidation63%97.2%Moderate
Nitrile hydrolysis70%96.8%Low

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

DFT calculations suggest that electron-donating groups (e.g., p-tolyl’s methyl) favor nucleophilic attack at the β-keto ester’s central carbon, ensuring regioselectivity. Side products (<5%) arise from ester hydrolysis before cyclization, mitigated by anhydrous conditions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology enhances the cyclocondensation step, reducing reaction time to 30 minutes and improving yield to 72% . Temperature control (±2°C) minimizes decarboxylation, a common issue in batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or p-tolyl rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The placement of the p-tolyl group at position 3 (vs.
  • Electron-Withdrawing Groups : Chlorine (4b) and carboxylic acid groups increase polarity and melting points (>300°C for 4b), whereas alkyl chains (e.g., propyl in ) enhance lipophilicity .
  • Heterocyclic Modifications : Replacement of phenyl with thienyl (as in ) introduces π-π stacking capabilities and sulfur-mediated hydrogen bonding .

Biological Activity

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS No. 618102-06-0) is a heterocyclic compound with significant biological activity. This article delves into its various biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C17H14N2O2C_{17}H_{14}N_{2}O_{2} and a molecular weight of 278.305 g/mol. The compound features a pyrazole ring with phenyl and p-tolyl substitutions, which contribute to its unique chemical behavior and biological interactions.

PropertyValue
IUPAC Name5-(4-methylphenyl)-2-phenylpyrazole-3-carboxylic acid
Molecular FormulaC17H14N2O2
Molecular Weight278.305 g/mol
CAS Number618102-06-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus blocking substrate access. Its structure allows for effective hydrogen bonding and hydrophobic interactions with target proteins, influencing their functionality.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition helps reduce inflammation in various experimental models, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential use in developing new antimicrobial agents.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
  • Anti-inflammatory Research : In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a marked decrease in paw swelling compared to controls, demonstrating its anti-inflammatory potential.
  • Antimicrobial Testing : A series of tests conducted against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step strategies:

  • Step 1: Cyclocondensation – Combine substituted hydrazines with β-ketoesters or diketones under acidic or basic conditions to form the pyrazole core .
  • Step 2: Cross-Coupling Reactions – Introduce aryl groups (e.g., phenyl and p-tolyl) via palladium-catalyzed Suzuki-Miyaura coupling. For example, use Pd(PPh₃)₄ with aryl boronic acids in degassed DMF/water mixtures at 80–100°C .
  • Step 3: Hydrolysis – Convert ester intermediates to carboxylic acids using NaOH or LiOH in THF/water .
    Optimization Tips:
  • Monitor reaction progress with TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify intermediates via column chromatography or recrystallization to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and purity. For example, the carboxylic proton appears as a broad singlet near δ 12–14 ppm, while aromatic protons integrate for phenyl and p-tolyl groups .
  • Infrared (IR) Spectroscopy:
    • Look for carbonyl (C=O) stretches at ~1700 cm⁻¹ and O-H stretches (carboxylic acid) at 2500–3000 cm⁻¹ .
  • Mass Spectrometry (MS):
    • ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .
  • X-ray Crystallography:
    • Use SHELXL or similar software for structure refinement. Hydrogen bonding networks (e.g., O-H···O/N interactions) reveal crystal packing patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In Vitro Screening:
    • Test enzyme inhibition (e.g., COX-2, kinases) using fluorescence-based assays.
    • Evaluate antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Cell-Based Assays:
    • Use MTT or resazurin assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Control Experiments:
    • Include positive controls (e.g., aspirin for COX inhibition) and vehicle controls (DMSO) to validate results .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support SAR studies?

Methodological Answer:

  • SAR Strategies:
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the p-tolyl ring to improve metabolic stability .
    • Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to modulate solubility .
  • Computational Tools:
    • Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins.
    • Use DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can contradictory data from biological assays be resolved?

Methodological Answer:

  • Reproducibility Checks:
    • Repeat assays in triplicate with fresh stock solutions to rule out degradation.
    • Validate purity via HPLC (≥95% purity recommended) .
  • Mechanistic Studies:
    • Use SPR (Surface Plasmon Resonance) to confirm direct target binding.
    • Perform metabolomic profiling (LC-MS) to identify off-target interactions .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening:
    • Recrystallize from polar/non-polar solvent mixtures (e.g., ethanol/hexane).
  • Additives:
    • Use seed crystals or ionic liquids to induce nucleation.
  • Data Collection:
    • Collect high-resolution data (≤1.0 Å) at synchrotron facilities.
    • Refine structures with SHELXL, accounting for twinning or disorder using TWIN/BASF commands .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound?

Methodological Answer:

  • Method Development:
    • Use a C18 column with mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
    • Detect at λ = 254 nm (aromatic π-π* transitions) .
  • Validation Parameters:
    • Linearity: R² ≥ 0.99 over 1–100 µg/mL.
    • Accuracy/Precision: ≤5% RSD in intra-/inter-day tests.
    • LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1) .

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